(1E)-N-(MORPHOLIN-4-YL)-1-{3-PHENYLIMIDAZO[1,5-A]PYRIDIN-1-YL}METHANIMINE
Description
Properties
IUPAC Name |
(E)-N-morpholin-4-yl-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-6-15(7-3-1)18-20-16(17-8-4-5-9-22(17)18)14-19-21-10-12-23-13-11-21/h1-9,14H,10-13H2/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTHLFSSDQYQEH-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=CC2=C3C=CC=CN3C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/N=C/C2=C3C=CC=CN3C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320359 | |
| Record name | (E)-N-morpholin-4-yl-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24829537 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
468073-96-3 | |
| Record name | (E)-N-morpholin-4-yl-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(MORPHOLIN-4-YL)-1-{3-PHENYLIMIDAZO[1,5-A]PYRIDIN-1-YL}METHANIMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced to the imidazo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(MORPHOLIN-4-YL)-1-{3-PHENYLIMIDAZO[1,5-A]PYRIDIN-1-YL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
(1E)-N-(MORPHOLIN-4-YL)-1-{3-PHENYLIMIDAZO[1,5-A]PYRIDIN-1-YL}METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (1E)-N-(MORPHOLIN-4-YL)-1-{3-PHENYLIMIDAZO[1,5-A]PYRIDIN-1-YL}METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to 3-phenylimidazo[1,5-a]pyridine (16g) but with additional steps to introduce the morpholine-methanimine group. Yields may be lower due to increased complexity .
Biological Activity
The compound (1E)-N-(morpholin-4-yl)-1-{3-phenylimido[1,5-a]pyridin-1-yl}methanamine is a novel chemical entity with potential therapeutic applications. Its unique structure, featuring a morpholine moiety and an imidazo-pyridine core, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O
- IUPAC Name : (1E)-N-(morpholin-4-yl)-1-{3-phenylimido[1,5-a]pyridin-1-yl}methanamine
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Pathways : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound has been shown to affect pathways related to apoptosis and cell cycle regulation.
Anticancer Properties
Recent studies highlight the anticancer potential of this compound:
-
Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
These results indicate a promising therapeutic index for further development in oncology.
Cell Line IC50 (µM) MCF-7 (Breast) 5.2 HCT116 (Colon) 3.8
Immunomodulatory Effects
The compound has also shown potential as an immunomodulator:
- Enhancement of Immune Response : In vivo studies revealed that treatment with the compound increased the expression of key immune response genes, such as IL-6 and IFN-gamma, suggesting its role in enhancing anti-tumor immunity.
Study 1: Efficacy in Tumor Models
A recent study evaluated the efficacy of the compound in murine models of cancer:
- Methodology : Mice were treated with varying doses of the compound alongside standard chemotherapy.
- Results : The combination therapy resulted in a significant reduction in tumor size compared to controls.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for therapeutic application:
- Absorption : The compound demonstrates good oral bioavailability.
- Metabolism : It is primarily metabolized by liver enzymes, with a half-life suitable for once-daily dosing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound’s imidazo[1,5-a]pyridine core can be synthesized via cyclocondensation of 2-picolylamine derivatives with nitroalkanes in polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃) at 160°C for 2 hours, yielding ~76% (). For the methanimine (Schiff base) linkage, refluxing equimolar aldehyde and morpholine derivatives in methanol with glacial acetic acid as a catalyst for 16 hours is effective ( ). Optimization includes:
- Temperature control : Excess heat may degrade acid-sensitive morpholine groups.
- Catalyst ratio : Adjusting PPA:H₃PO₃ (1:1) improves cyclization efficiency ().
- Purification : Column chromatography with silica gel (ethyl acetate/hexane) removes unreacted amines.
Q. How is structural characterization performed, and which analytical techniques are most effective?
- Methodology :
- 1H/13C NMR : Assign peaks for imidazo[1,5-a]pyridine protons (δ 7.2–8.5 ppm) and morpholine CH₂ groups (δ 3.5–3.7 ppm) ( ).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error ( ).
- X-ray crystallography : Resolve stereochemistry of the (1E)-configuration using SHELX programs ( ). For crystals, slow evaporation of dichloromethane/methanol (1:1) is recommended.
Advanced Research Questions
Q. How does the morpholine moiety influence pharmacokinetic properties and target binding?
- Methodology :
- Lipophilicity assays : Measure logP values (e.g., shake-flask method) to assess blood-brain barrier penetration (). Morpholine’s polarity reduces logP, enhancing solubility but limiting CNS activity.
- Molecular docking : Use AutoDock Vina to model interactions with neurology targets (e.g., serotonin receptors). The morpholine oxygen may form hydrogen bonds with Asp114 in 5-HT₆ receptors ().
- SAR studies : Compare with non-morpholine analogs (e.g., piperidine) to isolate morpholine-specific effects ().
Q. What computational methods predict biological interactions, and how can contradictions in activity data be resolved?
- Methodology :
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of compound-protein complexes ().
- Meta-analysis : Cross-validate conflicting bioactivity data (e.g., IC₅₀ variability) by standardizing assay protocols (e.g., ATP levels in kinase assays) ().
- Orthogonal assays : Confirm apoptosis induction (flow cytometry) alongside cytotoxicity (MTT) to rule off-target effects ().
Q. How can researchers address low reproducibility in synthesis or bioactivity studies?
- Methodology :
- Batch consistency : Monitor reaction intermediates via LC-MS to ensure <5% impurity ().
- Crystallographic validation : Use SHELXL refinement ( ) to verify stereochemical purity.
- Positive controls : Include known imidazopyridine inhibitors (e.g., alpidem) in bioassays to calibrate response thresholds ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
